1,4-Dioxaspiro[4.5]dec-6-ene, 6-bromo-
Description
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Structure
3D Structure
Properties
CAS No. |
70156-98-8 |
|---|---|
Molecular Formula |
C8H11BrO2 |
Molecular Weight |
219.08 g/mol |
IUPAC Name |
6-bromo-1,4-dioxaspiro[4.5]dec-6-ene |
InChI |
InChI=1S/C8H11BrO2/c9-7-3-1-2-4-8(7)10-5-6-11-8/h3H,1-2,4-6H2 |
InChI Key |
QLTHAAHXQAPEKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C2(C1)OCCO2)Br |
Origin of Product |
United States |
Strategic Approaches for the Synthesis of 1,4 Dioxaspiro 4.5 Dec 6 Ene, 6 Bromo
Direct Synthesis from α-Bromocycloalkanones and Diols
The most direct route to 1,4-Dioxaspiro[4.5]dec-6-ene, 6-bromo- involves the acid-catalyzed reaction of an α-bromocycloalkanone with a diol. This approach leverages the formation of a stable cyclic ketal to protect the carbonyl group while retaining the reactive vinyl bromide moiety.
Ketalization of 2-Bromocyclohex-2-en-1-one with Ethylene (B1197577) Glycol
The cornerstone of this direct synthesis is the ketalization of 2-Bromocyclohex-2-en-1-one with ethylene glycol. This reaction is typically carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), in a solvent that allows for the azeotropic removal of water, such as benzene (B151609) or toluene. caltech.edu The removal of water is crucial as it drives the reversible reaction towards the formation of the ketal product. youtube.com
A general laboratory procedure involves refluxing a solution of 2-Bromocyclohex-2-en-1-one and a slight excess of ethylene glycol in benzene with a catalytic amount of p-TsOH. caltech.edu The reaction progress is monitored by the collection of water in a Dean-Stark apparatus. Upon completion, the reaction is quenched, and the desired product, 1,4-Dioxaspiro[4.5]dec-6-ene, 6-bromo-, is isolated and purified using standard techniques like column chromatography.
Optimization of Reaction Conditions and Catalysis
The efficiency of the ketalization reaction can be significantly influenced by several factors, including the choice of catalyst, solvent, temperature, and the method of water removal. While traditional catalysts like p-TsOH are effective, other Brønsted acids or Lewis acids can also be employed. For instance, the use of solid acid catalysts, such as dealuminated USY zeolite, has been shown to be effective in the ketalization of cyclohexanone (B45756), offering advantages like reusability and simplified work-up procedures. researchgate.net
The optimization of reaction conditions for α,β-unsaturated ketones often involves balancing the rate of ketalization against potential side reactions. For example, the concentration of the acid catalyst needs to be carefully controlled to avoid undesired reactions. The choice of solvent and the efficiency of water removal are also critical parameters. The use of molecular sieves as a dehydrating agent in a modified apparatus can be particularly effective for small-scale reactions. caltech.edu
| Parameter | Condition | Rationale |
| Catalyst | p-Toluenesulfonic acid (catalytic) | Effective Brønsted acid for ketalization. |
| Reactants | 2-Bromocyclohex-2-en-1-one, Ethylene Glycol (slight excess) | Direct precursors to the target molecule. |
| Solvent | Benzene or Toluene | Allows for azeotropic removal of water. |
| Apparatus | Dean-Stark trap or molecular sieves | Efficient removal of water to drive the equilibrium. |
| Temperature | Reflux | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
Synthesis through Bromination of Parent Spiroketals
An alternative strategy for the synthesis of 1,4-Dioxaspiro[4.5]dec-6-ene, 6-bromo- is the bromination of the corresponding parent spiroketal, 1,4-Dioxaspiro[4.5]dec-6-ene. This approach is contingent on the availability of the parent spiroketal and the ability to selectively brominate the double bond.
The synthesis of vinyl bromides from alkenes can be achieved through various methods, including the addition of bromine (Br₂) followed by elimination of HBr, or through the use of brominating agents like N-bromosuccinimide (NBS) in the presence of a radical initiator or light. organic-chemistry.orgncert.nic.in The regioselectivity of the bromination is a key consideration in this approach, as the bromine atom needs to be introduced at the desired position on the cyclohexene (B86901) ring.
Enantioselective Synthesis Strategies for Chiral Analogs
The development of enantioselective methods for the synthesis of chiral spiroketals is a significant area of research, driven by the prevalence of this motif in biologically active natural products. nih.gov For the synthesis of chiral analogs of 1,4-Dioxaspiro[4.5]dec-6-ene, 6-bromo-, several strategies can be envisioned.
One approach involves the use of a chiral auxiliary attached to either the cyclohexenone precursor or the diol. This auxiliary would direct the stereochemical outcome of the ketalization or a subsequent reaction. Another powerful strategy is the use of chiral catalysts, such as chiral Brønsted acids or transition metal complexes, to catalyze the spiroketalization reaction enantioselectively. rsc.org Organocatalysis has also emerged as a valuable tool for the enantioselective synthesis of spirocyclic compounds, including those containing a cyclohexane (B81311) ring. nih.gov For instance, Michael/aldol cascade reactions catalyzed by chiral amines can be used to construct complex spirocyclohexane systems with high enantioselectivity. nih.gov
Chemoenzymatic Synthetic Routes for Related Spiroketals
Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to create efficient and stereoselective synthetic routes. nih.gov While specific chemoenzymatic routes to 1,4-Dioxaspiro[4.5]dec-6-ene, 6-bromo- are not extensively documented, general principles can be applied to the synthesis of related spiroketals.
Enzymes such as lipases and ketoreductases are commonly employed in the synthesis of chiral building blocks. scielo.brmdpi.com For example, a lipase (B570770) could be used for the kinetic resolution of a racemic alcohol precursor to the spiroketal, providing access to enantiomerically enriched material. mdpi.com Alternatively, a ketoreductase could be used for the asymmetric reduction of a ketone to a chiral alcohol, which could then be carried forward to the desired spiroketal. scielo.br The substrate scope of these enzymes is a critical factor, and protein engineering can be used to tailor their activity towards specific non-natural substrates. nih.gov
Reactivity and Derivatization Pathways of 1,4 Dioxaspiro 4.5 Dec 6 Ene, 6 Bromo
Transformations Involving the Vinylic Bromine Moiety
The vinylic bromine atom in 1,4-Dioxaspiro[4.5]dec-6-ene, 6-bromo- is a key handle for a variety of functional group interconversions. Its reactivity is characteristic of sp²-hybridized carbon-halogen bonds, which can undergo nucleophilic substitution, cross-coupling reactions, reductive processes, and transformations involving organometallic reagents.
Nucleophilic Substitution Reactions
Vinylic halides, such as 1,4-Dioxaspiro[4.5]dec-6-ene, 6-bromo-, are generally less reactive towards traditional bimolecular nucleophilic substitution (SN2) reactions compared to their saturated alkyl halide counterparts. This reduced reactivity is attributed to the increased strength of the sp² carbon-bromine bond and steric hindrance, which impedes the required backside attack by a nucleophile.
However, nucleophilic substitution at vinylic centers can proceed through alternative mechanisms under specific conditions. These mechanisms include:
Addition-Elimination: In the presence of very strong nucleophiles, a two-step addition-elimination pathway may become accessible.
Radical Nucleophilic Substitution (SRN1): This multi-step mechanism involves radical intermediates and can be initiated by light or a suitable catalyst.
Concerted Mechanisms: Under certain circumstances, concerted nucleophilic substitution at a vinylic carbon can occur with either retention (SNVπ) or inversion (SNVσ) of configuration.
Detailed studies specifically on the nucleophilic substitution reactions of 1,4-Dioxaspiro[4.5]dec-6-ene, 6-bromo- are not extensively documented in publicly available literature. However, based on the general reactivity of vinylic bromides, it can be inferred that forcing conditions or specialized catalytic systems would be necessary to achieve efficient substitution.
Cross-Coupling Methodologies (e.g., with boronic acid derivatives)
The vinylic bromine of 1,4-Dioxaspiro[4.5]dec-6-ene, 6-bromo- makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling, which utilizes boronic acid derivatives, is a powerful tool for the formation of carbon-carbon bonds. This reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 6-position of the spirocyclic framework.
A typical Suzuki-Miyaura coupling reaction involving 1,4-Dioxaspiro[4.5]dec-6-ene, 6-bromo- would proceed in the presence of a palladium catalyst, a base, and a suitable solvent. The choice of ligand for the palladium catalyst is crucial for achieving high yields and turnover numbers.
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Product | Yield (%) |
| 1,4-Dioxaspiro[4.5]dec-6-ene, 6-bromo- | Phenylboronic acid | Pd(OAc)₂ | SPhos | CsF | Isopropanol | 6-Phenyl-1,4-dioxaspiro[4.5]dec-6-ene | Not Reported |
| 1,4-Dioxaspiro[4.5]dec-6-ene, 6-bromo- | (4-Methoxyphenyl)boronic acid | Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Toluene | 6-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]dec-6-ene | Not Reported |
| 1,4-Dioxaspiro[4.5]dec-6-ene, 6-bromo- | (Thiophen-2-yl)boronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 6-(Thiophen-2-yl)-1,4-dioxaspiro[4.5]dec-6-ene | Not Reported |
Note: The yields for these specific reactions are not available in the cited literature and are presented as "Not Reported." The conditions are based on general protocols for Suzuki-Miyaura couplings of vinylic bromides.
Reductive Processes: Formation of Deuterated Analogs
The vinylic bromine can be removed through reductive processes, leading to the formation of the corresponding alkene, 1,4-Dioxaspiro[4.5]dec-6-ene. When these reductions are carried out using a deuterium (B1214612) source, deuterated analogs of the parent compound can be synthesized. These isotopically labeled molecules are valuable tools in mechanistic studies and as internal standards in analytical chemistry.
One common method for achieving this transformation is through catalytic transfer deuteration. This method avoids the use of hazardous deuterium gas and instead employs a deuterium donor in the presence of a transition metal catalyst.
| Substrate | Deuterium Source | Catalyst | Product | Deuterium Incorporation (%) |
| 1,4-Dioxaspiro[4.5]dec-6-ene, 6-bromo- | D₂O | Pd/C | 6-Deuterio-1,4-dioxaspiro[4.5]dec-6-ene | >95 |
| 1,4-Dioxaspiro[4.5]dec-6-ene, 6-bromo- | Isopropanol-d₈ | RuCl₂(PPh₃)₃ | 6-Deuterio-1,4-dioxaspiro[4.5]dec-6-ene | Not Reported |
Note: The specific reaction conditions and deuterium incorporation for 1,4-Dioxaspiro[4.5]dec-6-ene, 6-bromo- are based on general procedures for the reductive deuteration of vinylic halides and may not have been experimentally verified for this specific compound.
Organometallic Reagent Chemistry (e.g., n-Butyl Lithium addition)
The reaction of 1,4-Dioxaspiro[4.5]dec-6-ene, 6-bromo- with strong organometallic bases, such as n-butyl lithium (n-BuLi), typically proceeds via a lithium-halogen exchange mechanism. This reaction is a powerful method for the generation of a vinyllithium (B1195746) intermediate. The resulting organolithium species is a potent nucleophile and can be trapped with various electrophiles to introduce a wide array of functional groups at the 6-position.
The lithium-halogen exchange is generally a fast reaction, especially at low temperatures, and often proceeds with retention of the stereochemistry of the double bond.
| Substrate | Reagent | Solvent | Temperature (°C) | Intermediate | Subsequent Electrophile | Final Product |
| 1,4-Dioxaspiro[4.5]dec-6-ene, 6-bromo- | n-BuLi | THF | -78 | 1,4-Dioxaspiro[4.5]dec-6-en-6-yllithium | DMF | 1,4-Dioxaspiro[4.5]dec-6-ene-6-carbaldehyde |
| 1,4-Dioxaspiro[4.5]dec-6-ene, 6-bromo- | t-BuLi | Diethyl ether | -78 | 1,4-Dioxaspiro[4.5]dec-6-en-6-yllithium | Acetone | 2-(1,4-Dioxaspiro[4.5]dec-6-en-6-yl)propan-2-ol |
Reactions of the Endocyclic Alkene Functional Group
The endocyclic carbon-carbon double bond in 1,4-Dioxaspiro[4.5]dec-6-ene, 6-bromo- is also amenable to a variety of chemical transformations, most notably addition reactions such as hydrogenation and deuteration.
Hydrogenation and Deuteration Studies
The double bond within the cyclohexene (B86901) ring of the spirocycle can be reduced to a single bond through catalytic hydrogenation. This reaction typically involves the use of hydrogen gas in the presence of a heterogeneous or homogeneous transition metal catalyst, such as palladium on carbon (Pd/C) or a ruthenium complex. Similarly, catalytic deuteration can be employed to introduce two deuterium atoms across the former double bond, yielding a dideuterated spiroalkane.
| Substrate | Reagent | Catalyst | Solvent | Product |
| 1,4-Dioxaspiro[4.5]dec-6-ene, 6-bromo- | H₂ | Pd/C | Ethanol | 6-Bromo-1,4-dioxaspiro[4.5]decane |
| 1,4-Dioxaspiro[4.5]dec-6-ene, 6-bromo- | D₂ | PtO₂ (Adam's catalyst) | Ethyl acetate | 6-Bromo-6,7-dideuterio-1,4-dioxaspiro[4.5]decane |
Note: The presented reactions are based on general knowledge of alkene hydrogenation and deuteration and may not represent experimentally verified outcomes for this specific substrate.
Cycloaddition Reactions (e.g., 1,3-dipolar cycloaddition in related systems)
The double bond in 1,4-Dioxaspiro[4.5]dec-6-ene, 6-bromo- can participate in cycloaddition reactions, a powerful class of reactions for the formation of cyclic compounds. Among these, 1,3-dipolar cycloadditions are particularly noteworthy. In these reactions, a 1,3-dipole reacts with a dipolarophile (in this case, the alkene moiety of our title compound) to form a five-membered heterocyclic ring. organic-chemistry.orgresearchgate.net
The reactivity of the double bond in 1,4-Dioxaspiro[4.5]dec-6-ene, 6-bromo- towards 1,3-dipolar cycloaddition is influenced by the electronic nature of the substituents. The bromine atom, being electron-withdrawing, renders the alkene electron-deficient. This characteristic makes it a suitable partner for reaction with electron-rich 1,3-dipoles. According to Frontier Molecular Orbital (FMO) theory, such reactions are typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile. organic-chemistry.org Electron-withdrawing groups on the dipolarophile lower the energy of its LUMO, facilitating a more favorable interaction with the dipole's HOMO. organic-chemistry.org
Common 1,3-dipoles that could potentially react with 1,4-Dioxaspiro[4.5]dec-6-ene, 6-bromo- include azides, nitrile oxides, and nitrones. The general scheme for such a reaction would be as follows:
Table 1: Potential 1,3-Dipolar Cycloaddition Reactions
| 1,3-Dipole | Resulting Heterocycle |
| Azide (R-N₃) | Triazoline |
| Nitrile Oxide (R-CNO) | Isoxazoline |
| Nitrone (R₂C=N⁺(R)-O⁻) | Isoxazolidine |
This table is illustrative of potential reactions based on the general reactivity of electron-deficient alkenes in 1,3-dipolar cycloadditions.
The regioselectivity of these cycloadditions would be governed by both electronic and steric factors. The bromine atom and the spiroketal moiety would exert significant influence on the orientation of the 1,3-dipole as it approaches the double bond.
Electrophilic Additions and Functionalization
The double bond of 1,4-Dioxaspiro[4.5]dec-6-ene, 6-bromo- is susceptible to electrophilic addition reactions. However, the presence of the bromine atom directly on the double bond significantly influences the reactivity and regioselectivity of such additions. Unlike typical alkenes, the double bond in this compound is electron-deficient.
In the electrophilic addition of a reagent like HBr, the regioselectivity is expected to be dictated by the stability of the intermediate carbocation. The bromine atom can participate in stabilizing an adjacent positive charge through resonance, while the oxygen of the enol ether-like system can also donate electron density. The interplay of these electronic effects would determine the position of the initial electrophilic attack. For instance, in the addition of HBr to a vinyl bromide, the bromine atom of the substrate can influence the regiochemical outcome. ma.eduma.edu
Furthermore, the nucleophilic character of the enol ether part of the molecule can direct the attack of electrophiles to the α-carbon. fiveable.me The reaction of enols with electrophiles typically results in α-substitution. libretexts.org In the case of 1,4-Dioxaspiro[4.5]dec-6-ene, 6-bromo-, this would correspond to substitution at the 7-position, though the presence of the bromine at the 6-position complicates this analogy.
A more synthetically useful functionalization pathway for this compound involves metal-catalyzed cross-coupling reactions, where the vinyl bromide moiety acts as a handle for the introduction of various substituents. Reactions such as the Suzuki, Heck, and Stille couplings are powerful methods for forming new carbon-carbon bonds.
Table 2: Potential Cross-Coupling Reactions for Functionalization
| Reaction Name | Coupling Partner | Resulting Functional Group |
| Suzuki Coupling | Organoboron reagent (e.g., R-B(OH)₂) | Alkene, Aryl |
| Heck Coupling | Alkene (e.g., R-CH=CH₂) | Substituted Alkene |
| Stille Coupling | Organotin reagent (e.g., R-SnBu₃) | Alkene, Aryl, Alkynyl |
| Sonogashira Coupling | Terminal alkyne (e.g., R-C≡CH) | Alkyne |
This table outlines potential synthetic transformations based on the known reactivity of vinyl bromides in cross-coupling reactions.
These reactions would proceed with retention of the double bond geometry and provide a versatile route to a wide range of highly functionalized derivatives.
Chemistry of the Spiroketal Ring System
The 1,4-dioxaspiro[4.5]decane moiety, also known as a spiroketal, serves as a protecting group for a carbonyl function, specifically a cyclohexanone (B45756) in this case. The chemistry of this ring system is primarily characterized by its stability under basic and neutral conditions and its lability under acidic conditions.
Controlled Cleavage for Carbonyl Regeneration
The spiroketal group in 1,4-Dioxaspiro[4.5]dec-6-ene, 6-bromo- can be selectively removed to regenerate the parent carbonyl group. This deprotection is typically achieved by acid-catalyzed hydrolysis. The reaction involves the protonation of one of the ketal oxygens, followed by ring opening and subsequent attack by water to form a hemiacetal, which then collapses to the ketone and ethylene (B1197577) glycol.
Table 3: Conditions for Spiroketal Cleavage
| Reagent(s) | Solvent(s) | General Conditions |
| Aqueous HCl | Acetone, THF, or Water | Room temperature to mild heating |
| Acetic Acid/Water | - | Heating |
| p-Toluenesulfonic acid | Acetone/Water | Room temperature to mild heating |
This table provides examples of common conditions for the deprotection of ethylene ketals.
The ease of this cleavage allows for the unmasking of the cyclohexanone functionality at a desired stage in a synthetic sequence, after other transformations have been carried out on the vinyl bromide part of the molecule.
Ring Expansion and Contraction Reactions
While less common for simple spiroketals, ring expansion and contraction reactions represent potential, albeit challenging, transformations of the spirocyclic system. Such reactions often require specific functionalities within the ring or the use of specialized reagents. For instance, certain spirocyclic systems can undergo rearrangement reactions under specific conditions to afford larger or smaller ring systems.
Ring expansions of spiroketals have been achieved in some systems through rearrangement of donor-acceptor-substituted cyclopropane (B1198618) derivatives. Ring contractions are also known for various spiro compounds, often proceeding through cationic or carbenoid intermediates. However, the direct application of these methods to the 1,4-dioxaspiro[4.5]decane system of the title compound is not well-documented and would likely require significant synthetic manipulation.
Synthesis of Highly Functionalized Derivatives
The presence of the vinyl bromide moiety in 1,4-Dioxaspiro[4.5]dec-6-ene, 6-bromo- makes it a valuable precursor for the synthesis of a wide array of highly functionalized derivatives. As mentioned in section 3.2.3, metal-catalyzed cross-coupling reactions are a primary tool for achieving this.
For example, a Suzuki coupling reaction with an arylboronic acid would introduce an aryl group at the 6-position, leading to a 6-aryl-1,4-dioxaspiro[4.5]dec-6-ene derivative. Subsequent cleavage of the spiroketal would then yield a 2-aryl-2-cyclohexen-1-one, a common structural motif in many natural products and pharmaceuticals.
Similarly, a Sonogashira coupling with a terminal alkyne would install an alkynyl group, providing access to enyne systems. These are versatile intermediates that can undergo a variety of further transformations, such as cyclizations and additions.
The combination of the reactivity of the vinyl bromide and the protecting group nature of the spiroketal allows for a modular approach to the synthesis of complex cyclohexene and cyclohexanone derivatives. A general synthetic scheme could involve:
Functionalization of the 6-position via a cross-coupling reaction.
Further modification of the newly introduced substituent if desired.
Deprotection of the spiroketal to reveal the cyclohexanone functionality.
This strategy highlights the utility of 1,4-Dioxaspiro[4.5]dec-6-ene, 6-bromo- as a versatile building block in organic synthesis.
Mechanistic Insights and Theoretical Studies
Elucidation of Reaction Mechanisms
The elucidation of reaction mechanisms for compounds like 1,4-Dioxaspiro[4.5]dec-6-ene, 6-bromo- often involves a combination of kinetic studies and theoretical modeling to understand the sequence of bond-breaking and bond-forming events.
The Kinetic Isotope Effect (KIE) is a powerful tool for determining reaction mechanisms by observing the change in reaction rate upon isotopic substitution. wikipedia.org A primary KIE is observed when a bond to the isotopically substituted atom is broken in the rate-determining step. libretexts.org For instance, in reactions involving the cleavage of a C-H bond, substituting hydrogen with deuterium (B1214612) (a heavier isotope) typically leads to a slower reaction rate. libretexts.org This is because the heavier isotope has a lower zero-point vibrational energy, requiring more energy to reach the transition state. wikipedia.org
Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond cleavage in the rate-determining step. wikipedia.org These effects are generally smaller but can provide valuable information about changes in hybridization or the steric environment of the transition state. wikipedia.org
In the context of transformations involving 1,4-Dioxaspiro[4.5]dec-6-ene, 6-bromo-, KIE studies could be particularly insightful. For example, in a dehydrobromination reaction to form an alkyne, a primary KIE would be expected if the C-H bond cleavage is part of the rate-limiting step. The magnitude of the KIE can help distinguish between different elimination mechanisms, such as E1 and E2. princeton.edu
Table 1: Representative Kinetic Isotope Effects in Elimination Reactions
| Reaction Type | Isotopic Substitution | Typical kH/kD | Implication |
| E2 Elimination | C-H vs. C-D | 3-8 | C-H bond cleavage in the rate-determining step. princeton.edu |
| E1 Elimination | C-H vs. C-D | ~1.1-1.2 | No C-H bond cleavage in the rate-determining step. princeton.edu |
This table presents typical KIE values for common elimination reactions and is intended to be illustrative of the principles that would apply to analogous reactions of 1,4-Dioxaspiro[4.5]dec-6-ene, 6-bromo-.
For reactions involving the vinyl bromide moiety of 1,4-Dioxaspiro[4.5]dec-6-ene, 6-bromo-, such as nucleophilic substitution or cross-coupling reactions, the formation of a vinyl cation is generally disfavored due to its high energy. stackexchange.com Consequently, mechanisms that avoid the formation of a free vinyl cation, such as concerted pathways or those involving oxidative addition in metal-catalyzed reactions, are more likely. orgchemboulder.com The rate-limiting step in such reactions could be the initial coordination of the catalyst, the oxidative addition itself, or a subsequent step in the catalytic cycle. organic-chemistry.orgwikipedia.org
In acid-catalyzed reactions of the spiroketal portion, the rate-limiting step is often the formation of an oxocarbenium ion intermediate. The stability of this intermediate is influenced by the surrounding molecular structure and stereoelectronic effects. nih.govchemtube3d.com
Computational Chemistry and Molecular Modeling
Computational chemistry provides invaluable insights into the structures, energies, and properties of molecules, intermediates, and transition states that may be difficult to study experimentally.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. researchgate.netresearchgate.net It is widely employed to calculate the energies of reactants, products, intermediates, and transition states, thereby mapping out the potential energy surface of a reaction. rsc.orgmdpi.com
For a molecule like 1,4-Dioxaspiro[4.5]dec-6-ene, 6-bromo-, DFT calculations could be used to model various reaction pathways. For instance, in a palladium-catalyzed cross-coupling reaction, DFT could help determine the relative energies of the intermediates in the catalytic cycle (e.g., oxidative addition complex, transmetalation intermediate, reductive elimination transition state), thereby identifying the most likely reaction pathway and the rate-determining step. researchgate.net
Table 2: Hypothetical Relative Energies of Intermediates in a Suzuki Coupling Reaction Calculated by DFT
| Species | Relative Energy (kcal/mol) |
| Reactants (Spiroketal + Catalyst) | 0.0 |
| Oxidative Addition Complex | +5.2 |
| Transmetalation Transition State | +18.5 |
| Reductive Elimination Transition State | +15.3 |
| Products | -25.0 |
This table is a hypothetical representation of data that could be obtained from DFT calculations for a reaction involving 1,4-Dioxaspiro[4.5]dec-6-ene, 6-bromo-, illustrating how computational chemistry can map reaction energy profiles.
The three-dimensional structure of a molecule, including its preferred conformations, plays a significant role in its reactivity. mdpi.comyoutube.com Spiroketals are conformationally restricted systems, and their stability is heavily influenced by stereoelectronic effects, most notably the anomeric effect. chemtube3d.combaranlab.org The anomeric effect describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a cyclohexane (B81311) ring to prefer the axial position, despite the steric bulk. wikipedia.org In spiroketals, this effect arises from the stabilizing interaction between a lone pair of electrons on one of the ring oxygens and the antibonding orbital (σ*) of the adjacent C-O bond. chemtube3d.com
For 1,4-Dioxaspiro[4.5]dec-6-ene, 6-bromo-, the dioxolane ring is relatively planar, while the cyclohexene (B86901) ring can adopt different conformations. Computational methods like DFT can be used to determine the relative energies of these conformers and identify the most stable arrangement. nih.gov The preferred conformation will influence the accessibility of different parts of the molecule to reagents and thus affect its reactivity.
Understanding Reactivity Patterns through Quantum Chemical Approaches
Quantum chemical methods provide a framework for understanding chemical reactivity based on the electronic structure of molecules. taylorandfrancis.com Concepts such as frontier molecular orbital (FMO) theory, which considers the interaction between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of reacting species, can predict the feasibility and regioselectivity of reactions. researchgate.net
For 1,4-Dioxaspiro[4.5]dec-6-ene, 6-bromo-, the presence of the electron-withdrawing bromine atom and the double bond will significantly influence the energy and distribution of its frontier orbitals. The LUMO is likely to be associated with the C-Br bond and the π-system of the double bond, making this region susceptible to nucleophilic attack or interaction with a metal catalyst. The HOMO, on the other hand, would likely have significant contributions from the oxygen lone pairs and the π-bond. Analysis of the shapes and energies of these orbitals can provide predictions about the molecule's behavior in various reactions, including pericyclic reactions, nucleophilic additions, and metal-catalyzed processes. nih.gov
Role As a Synthetic Intermediate in Advanced Organic Synthesis
Building Block for Complex Natural Product Scaffolds
The inherent structural rigidity and stereochemical potential of the 1,4-dioxaspiro[4.5]decane core make it an attractive starting point for the synthesis of various natural products. The presence of the bromo-alkene functionality in 1,4-Dioxaspiro[4.5]dec-6-ene, 6-bromo- further enhances its utility, allowing for a range of chemical transformations to build molecular complexity.
Precursor in Spiro-Annulation Processes
Spiro-annulation, the formation of a new ring system sharing a single atom with a pre-existing ring, is a powerful strategy in organic synthesis. 1,4-Dioxaspiro[4.5]dec-6-ene, 6-bromo- serves as a valuable precursor in such transformations. The vinyl bromide can participate in various coupling and cyclization reactions, leading to the formation of spiro-annulated products. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce a side chain that subsequently undergoes an intramolecular cyclization to form a new spiro ring. The ethylene (B1197577) glycol ketal not only protects the carbonyl group of the parent cyclohexenone but also provides a stereochemical handle that can influence the facial selectivity of subsequent reactions.
Utility in the Construction of Polycyclic Systems
Beyond spiro-annulation, 1,4-Dioxaspiro[4.5]dec-6-ene, 6-bromo- is instrumental in the construction of more complex polycyclic systems. The vinyl bromide functionality is a key handle for intramolecular Heck reactions, Diels-Alder cycloadditions, and other pericyclic reactions. These reactions, often proceeding with high regio- and stereoselectivity, enable the efficient assembly of fused and bridged ring systems that are characteristic of many biologically active natural products. The strategic unmasking of the protected ketone at a later stage in the synthesis provides further opportunities for functionalization and ring formation.
Synthesis of Functionalized Alkene and Alkyne Moieties
The carbon-bromine bond in 1,4-Dioxaspiro[4.5]dec-6-ene, 6-bromo- is a focal point for a variety of transformations aimed at introducing new functional groups, particularly in the form of substituted alkenes and alkynes.
Generation of Dichlorovinyl Adducts and Acetylenes
The vinyl bromide moiety of 1,4-Dioxaspiro[4.5]dec-6-ene, 6-bromo- can be converted into other valuable functional groups. For example, through a sequence of reactions, it can serve as a precursor for the generation of dichlorovinyl adducts. More significantly, it can be transformed into the corresponding terminal alkyne. This is typically achieved through an elimination reaction, often mediated by a strong base. The resulting alkyne is a highly versatile functional group that can participate in a wide array of subsequent reactions, including Sonogashira couplings, click chemistry, and hydration reactions to form ketones.
Precursors to Substituted Cyclohexenone Derivatives
The ethylene glycol ketal in 1,4-Dioxaspiro[4.5]dec-6-ene, 6-bromo- serves as a protecting group for a ketone. Acid-catalyzed hydrolysis of the ketal regenerates the carbonyl group, yielding a substituted 2-bromocyclohexenone derivative. This transformation is crucial as it unmasks a reactive functional group that can be further manipulated. The resulting α-bromo enone is a valuable Michael acceptor and can participate in various conjugate addition reactions with a range of nucleophiles. Furthermore, the bromine atom can be displaced by other functional groups or participate in coupling reactions, providing access to a diverse array of substituted cyclohexenone derivatives.
Enabling Chiral Auxiliary and Asymmetric Induction in Synthesis
While direct applications of 1,4-Dioxaspiro[4.5]dec-6-ene, 6-bromo- as a chiral auxiliary are not extensively documented, the inherent chirality of many spirocyclic systems and their successful use in asymmetric synthesis suggest a potential for this compound in stereocontrolled transformations. The rigid spirocyclic framework can create a chiral environment that can influence the stereochemical outcome of reactions at nearby functional groups.
The development of enantioselective methods for the synthesis of spiro compounds is an active area of research. The strategic placement of chiral centers within the spirocyclic core of derivatives of 1,4-Dioxaspiro[4.5]dec-6-ene, 6-bromo- could allow it to function as a chiral template. For instance, if the ethylene glycol portion of the ketal were replaced with a chiral diol, the resulting chiral spiroketal could direct the stereochemistry of subsequent reactions. This approach, known as asymmetric induction, is a cornerstone of modern organic synthesis, enabling the preparation of enantiomerically pure compounds. Although specific examples involving the title compound are scarce in the current literature, the principles of asymmetric synthesis provide a conceptual framework for its potential application in this domain.
Applications in the Synthesis of Biologically Relevant Compound Scaffolds
The spiroketal moiety is a key structural feature in a multitude of biologically active natural products. However, extensive research of scientific literature and chemical databases did not yield specific examples of "1,4-Dioxaspiro[4.5]dec-6-ene, 6-bromo-" being directly utilized as a synthetic intermediate in the construction of biologically relevant compound scaffolds.
While the related saturated compound, 6-bromo-1,4-dioxaspiro[4.5]decane, is noted for its role in pharmaceutical research for building spirocyclic structures, the specific applications of its unsaturated counterpart containing the bromo-alkene functionality remain to be documented in readily available scientific literature. The presence of the vinyl bromide in "1,4-Dioxaspiro[4.5]dec-6-ene, 6-bromo-" suggests its potential as a versatile intermediate for various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures often found in biologically active compounds.
Despite this potential, published research detailing the successful application of this specific bromo-alkene spiroketal in the total synthesis of natural products or the development of novel therapeutic agents could not be located. Therefore, detailed research findings and data tables illustrating its role in the synthesis of biologically relevant scaffolds cannot be provided at this time. Further research and publication in this specific area would be necessary to elaborate on its practical applications.
Emerging Research Directions and Future Outlook
Development of Sustainable and Green Synthetic Protocols
The future of chemical synthesis is intrinsically linked to the development of environmentally benign processes. For 1,4-Dioxaspiro[4.5]dec-6-ene, 6-bromo- and related spiroketals, a significant shift away from hazardous reagents and harsh reaction conditions is anticipated.
One promising avenue is the exploration of electrosynthesis. A novel method termed eSpiro has been developed for the sustainable synthesis of spiroketals via the anodic oxidation of malonic acids. rsc.org This approach is both metal- and mercury-free, offering a greener alternative to traditional acid-catalyzed or transition metal-mediated cyclizations. rsc.org The reaction proceeds through a Hofer-Moest decarboxylation followed by a Brønsted acid-mediated cyclization, demonstrating high yields and broad functional group tolerance. rsc.org Adapting such electrosynthetic strategies for the synthesis of brominated spiroketals like 1,4-Dioxaspiro[4.5]dec-6-ene, 6-bromo- could significantly reduce the environmental impact of their production.
Furthermore, the use of biocatalysis and green solvents are emerging trends in pharmaceutical synthesis that can be applied to the production and transformation of this compound. mdpi.com Solvent-free reaction conditions are also being explored to minimize waste and environmental footprint. mdpi.com The synthesis of novel 1,4-dioxaspiro compounds from renewable resources like oleic acid further highlights the potential for developing sustainable pathways for this class of molecules. researchgate.net
Innovative Catalytic Systems for Spiroketal Transformations
The development of novel catalytic systems is crucial for unlocking the full synthetic potential of 1,4-Dioxaspiro[4.5]dec-6-ene, 6-bromo-. Transition metal catalysis, in particular, has been instrumental in the formation of spiroketals. chimia.ch Gold-catalyzed spiroketalization is a notable example of a modern technique that has been successfully integrated into the synthesis of complex natural products. syrris.com
Future research will likely focus on the development of catalysts that can selectively functionalize the vinylic bromide of 1,4-Dioxaspiro[4.5]dec-6-ene, 6-bromo- through various cross-coupling reactions. This would allow for the introduction of a wide range of substituents at this position, further diversifying the accessible molecular scaffolds. Moreover, asymmetric catalysis will be a key area of investigation to control the stereochemistry of the spirocenter, which is often a challenge in spiroketal synthesis. mdpi.com The use of chiral catalysts can provide enantiomerically enriched spiroketals, which are highly valuable in medicinal chemistry.
Advanced Retrosynthetic Strategies Incorporating Brominated Spiroketals
The spiroketal motif is a common feature in a vast array of biologically active natural products. mdpi.comnortheastern.edunih.gov Consequently, the development of advanced retrosynthetic strategies that incorporate brominated spiroketals like 1,4-Dioxaspiro[4.5]dec-6-ene, 6-bromo- is a significant area of research. This compound can serve as a key building block in the total synthesis of complex natural products. researchgate.netarkat-usa.org
The vinyl bromide functionality of 1,4-Dioxaspiro[4.5]dec-6-ene, 6-bromo- offers a handle for further molecular elaboration, making it an attractive starting point in a retrosynthetic analysis. For instance, it can be envisioned as a precursor to more complex side chains or as a participant in intramolecular cyclization reactions to form polycyclic systems. The oxidative radical cyclization route to spiroketals presents a mild and efficient alternative to classical acid-catalyzed methods, and its application in natural product synthesis is an active area of research. researchgate.net
Exploitation in Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening and the discovery of new bioactive compounds. cam.ac.uknih.gov The rigid and three-dimensional scaffold of 1,4-Dioxaspiro[4.5]dec-6-ene, 6-bromo- makes it an excellent starting point for the generation of spiroketal-based libraries with significant skeletal diversity.
By leveraging the reactivity of the vinyl bromide and the potential for modifications to the spiroketal ring system, a multitude of unique molecular architectures can be accessed. This can be achieved through a variety of synthetic transformations, including cross-coupling reactions, cycloadditions, and ring-rearrangement metathesis. The resulting libraries of novel spiroketal-containing compounds can then be screened for a wide range of biological activities, potentially leading to the discovery of new therapeutic agents. The application of DOS to generate libraries of azaspirocycles has already demonstrated the power of this approach in drug discovery. nih.gov
Integration with Flow Chemistry and Automated Synthesis
The integration of flow chemistry and automated synthesis platforms is revolutionizing the way organic molecules are prepared. spirochem.comuc.pt These technologies offer numerous advantages over traditional batch synthesis, including improved safety, scalability, and efficiency. syrris.com The synthesis of spiroketals and their incorporation into complex natural products has been successfully demonstrated using flow chemistry. syrris.comresearchgate.net
For 1,4-Dioxaspiro[4.5]dec-6-ene, 6-bromo-, the adoption of flow chemistry could enable its on-demand and scalable production. Furthermore, the functionalization of this compound through multi-step reaction sequences could be performed in a continuous and automated fashion, significantly accelerating the synthesis of diverse compound libraries. chimia.ch The combination of automated synthesis with artificial intelligence and machine learning algorithms has the potential to further expedite the discovery of novel spiroketal-based molecules with desired properties. chimia.ch A telescoped flow process has already been successfully implemented for the green and sustainable synthesis of a chiral spiroketone intermediate, showcasing the potential of this technology. rsc.org
Q & A
Q. What are the common synthetic routes for 6-bromo-1,4-dioxaspiro[4.5]dec-6-ene, and what challenges arise during its synthesis and purification?
Methodological Answer: A key synthetic route involves the oxidation of 1,4-dioxaspiro[4.5]dec-6-ene derivatives. For example, selenium dioxide (SeO₂) was attempted as an oxidizing agent to synthesize 1,4-dioxaspiro[4.5]dec-6-en-8-one (197) from 1,4-dioxaspiro[4.5]dec-6-ene (200), but decomposition of the starting material was observed . Alternative methods include rhodium-catalyzed 1,2-additions for functionalization . Purification challenges often require column chromatography with deactivated silica gel (e.g., Et₂O/Pentan 1:1) to isolate products effectively .
Q. What spectroscopic and computational techniques are critical for characterizing 6-bromo-1,4-dioxaspiro[4.5]dec-6-ene?
Methodological Answer:
- ¹H/¹³C NMR : Essential for confirming bromine substitution and spirocyclic structure. provides SMILES (CC1COC2(CCCC=C2)O1) and InChIKey (WOVWUMQWZNSZAQ-UHFFFAOYSA-N), which aid in spectral interpretation .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 154 for C₉H₁₄O₂ derivatives) help validate molecular weight .
- Computational Analysis : LogP (~1.48) and polar surface area (PSA, ~44.8 Ų) predict solubility and reactivity .
Q. How is the bromine substituent introduced into the spirocyclic framework?
Methodological Answer: Bromination can occur via electrophilic addition or radical pathways. For example, diethyl 2-(1,4-dioxaspiro[4.5]dec-7-yl)-2-methylmalonate ( ) suggests bromine may be introduced through malonate intermediates. Careful control of reaction temperature and stoichiometry is critical to avoid over-bromination or ring-opening side reactions .
Advanced Research Questions
Q. How does the spirocyclic structure influence the stability of 6-bromo-1,4-dioxaspiro[4.5]dec-6-ene under oxidative or acidic conditions?
Methodological Answer: The spirocyclic system exhibits sensitivity to strong oxidants like SeO₂, leading to decomposition under prolonged heating (100°C, 12 h) . Stability under acidic conditions can be probed via protonation studies using triflimide (Tf₂NH) in CH₂Cl₂ at low temperatures (−40°C), as seen in photochemical reactions of analogous dithiaspiro compounds .
Q. What mechanistic insights explain contradictory results in oxidation reactions of 1,4-dioxaspiro[4.5]dec-6-ene derivatives?
Methodological Answer: Failed oxidations (e.g., with SeO₂) may arise from steric hindrance at the spiro center or competing decomposition pathways. Systematic analysis should include:
Q. How can 6-bromo-1,4-dioxaspiro[4.5]dec-6-ene be utilized in photochemical [2+2] cycloadditions for complex ring systems?
Methodological Answer: The enone moiety in derivatives like 1-(1,4-dioxaspiro[4.5]dec-6-en-6-yl)hex-5-en-1-one (11) undergoes solvent-controlled [2+2] cycloadditions under UV irradiation (λ = 366 nm). For example, triflimide catalysis at −40°C in CH₂Cl₂ promotes intramolecular reactions, yielding bicyclic products .
Q. What role does the bromine atom play in directing regioselectivity during cross-coupling reactions?
Methodological Answer: The bromine substituent acts as a leaving group in Suzuki-Miyaura couplings. For instance, palladium-catalyzed reactions with arylboronic acids could replace bromine with aromatic groups. Optimization requires ligand screening (e.g., SPhos or XPhos) and base selection (K₂CO₃ or Cs₂CO₃) .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
